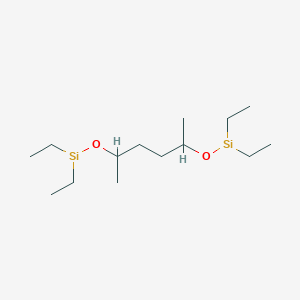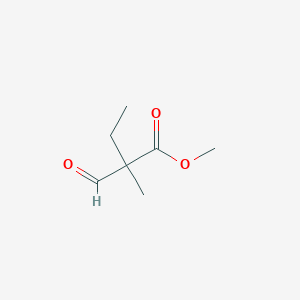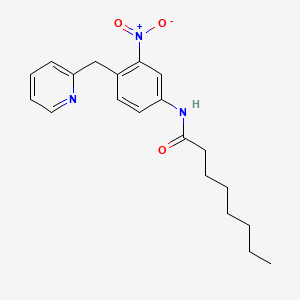![molecular formula C17H16O B14505770 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane CAS No. 64218-71-9](/img/structure/B14505770.png)
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound contains two phenyl groups and an oxirane ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or catalysts . Another approach involves the use of photochemistry to achieve the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the opening of the oxirane ring and formation of different alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, acids, and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols.
Applications De Recherche Scientifique
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s interactions with biological molecules are of interest for understanding enzyme mechanisms and drug interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the synthesis of complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its oxirane ring and phenyl groups. The oxirane ring can undergo ring-opening reactions, which are crucial for its reactivity. The phenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentane oxide
- Cyclopentene epoxide
- 1,2-Epoxycyclopentane
- Epoxycyclopentane
Uniqueness
1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane is unique due to the presence of two phenyl groups and an oxirane ring within a bicyclic structure. This combination of features makes it distinct from other similar compounds, which may lack one or more of these elements .
Propriétés
Numéro CAS |
64218-71-9 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1,2-diphenyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C17H16O/c1-3-7-13(8-4-1)15-11-12-16-17(15,18-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clé InChI |
JBCUAELIUOCOLI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1C3=CC=CC=C3)(O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)







![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
